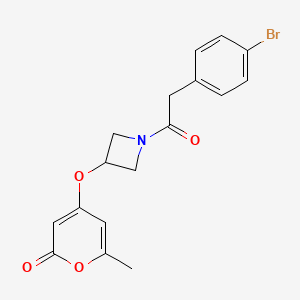

4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

説明

4-((1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic heterocyclic compound featuring a pyran-2-one core substituted with a 6-methyl group and an azetidine ring linked via an ether bond. The azetidine moiety is further functionalized with a 2-(4-bromophenyl)acetyl group.

特性

IUPAC Name |

4-[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO4/c1-11-6-14(8-17(21)22-11)23-15-9-19(10-15)16(20)7-12-2-4-13(18)5-3-12/h2-6,8,15H,7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQBLNMADNEIRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Suzuki–Miyaura cross-coupling reaction using the corresponding brominated pyrazole-azetidine hybrid with boronic acids.

Formation of the Pyranone Ring: The pyranone ring is formed through a cyclization reaction, often involving the use of a base such as potassium carbonate in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

化学反応の分析

Types of Reactions

4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding alcohols.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs due to its unique structural features.

Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

作用機序

The mechanism of action of 4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substituents on the phenyl ring or core heterocycle. Key comparisons include:

Table 1: Comparative Analysis of Structural Analogs

*Molecular weight calculated by substituting bromine for chlorine in ’s analog.

Key Observations:

Substituent Effects: Bromophenyl: Enhances lipophilicity and may improve binding to hydrophobic targets. In pyridinone analogs, bromophenyl derivatives exhibit high antioxidant activity (79.05%) . Methoxyphenyl: Electron-donating groups like methoxy improve aqueous solubility but may reduce cellular uptake .

Biological Activity: Bromophenyl-containing pyridinone derivatives () show significant antioxidant activity (comparable to ascorbic acid) and moderate antimicrobial effects against Staphylococcus aureus and Escherichia coli . While direct data for the pyran-2-one analog is unavailable, the bromophenyl group’s role in enhancing radical scavenging is notable.

Synthetic Pathways :

- The target compound likely shares synthetic routes with and , where 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one is a common precursor .

Research Findings and Implications

Antioxidant and Antimicrobial Activity

Bromophenyl-substituted compounds, such as those in , demonstrate that halogenated aromatic groups enhance antioxidant capacity. The pyridinone derivative with a 4-bromophenyl group achieved 79.05% DPPH radical scavenging at 12 ppm, suggesting that the bromine atom stabilizes radical intermediates . Similar mechanisms may apply to the pyran-2-one analog, though experimental validation is required.

Molecular Docking Insights

Docking studies from highlight that bromophenyl groups form hydrophobic interactions with enzyme active sites (e.g., bacterial dihydrofolate reductase), aligning with observed antimicrobial activity . The azetidine ring in the target compound could further modulate binding through conformational flexibility.

生物活性

4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound with a complex molecular structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Azetidine Ring : A four-membered nitrogen-containing ring.

- Bromophenyl Group : A phenyl ring substituted with a bromine atom, which may enhance biological activity.

- Pyranone Ring : A six-membered ring containing oxygen and a carbonyl group.

Molecular Formula : C17H16BrNO4

Molecular Weight : 366.22 g/mol

The biological activity of 4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects by:

- Enzyme Inhibition : Potentially inhibiting key enzymes involved in disease pathways.

- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.

Antimicrobial Properties

Research indicates that 4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one exhibits significant antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve:

- Cell Cycle Arrest : Inhibition of cell cycle progression.

- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.

Case Studies

- Study on Anticancer Effects : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 25 µM). Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .

- Antimicrobial Efficacy Study : Another study focused on the antimicrobial effects against multi-drug resistant strains of bacteria. The compound exhibited potent activity, particularly against MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential role in treating resistant infections .

Research Applications

The unique structural features of 4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one make it a valuable scaffold in medicinal chemistry. Potential applications include:

- Drug Development : As a lead compound for synthesizing new drugs targeting bacterial infections and cancer.

- Material Science : Its properties may be exploited in developing novel materials with specific electronic or optical characteristics.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。